molecular formula C11H10N2O2 B8732339 5-(4-methoxyphenyl)-3(2H)-Pyridazinone

5-(4-methoxyphenyl)-3(2H)-Pyridazinone

Cat. No.: B8732339
M. Wt: 202.21 g/mol
InChI Key: NTNZXFMXORZHOP-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3(2H)-Pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 4-methoxyphenyl group. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3(2H)-Pyridazinone typically involves the reaction of 4-methoxybenzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3(2H)-Pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.

    Pyridopyridazine derivatives: These compounds have a fused pyridine-pyridazine ring system and exhibit similar biological activities.

Uniqueness

5-(4-methoxyphenyl)-3(2H)-Pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)9-6-11(14)13-12-7-9/h2-7H,1H3,(H,13,14)

InChI Key

NTNZXFMXORZHOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 5-hydroxy-4-(4-methoxyphenyl)-5H-furan-2-one (2.00 g, 9.7 mmol) in 15 mL of ethanol was stirred as hydrazine hydrate (0.97 g, 2.0 eq) was added in dropwise. The reaction was stirred at 85° C. overnight, and then the solvent was reduced. The solid was collected and washed with cold EtOH to give 1.7 g (87%) of 5-(4-methoxy-phenyl)-2H-pyridazin-3-one: MS m/z 203 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Five reaction tubes each containing 5-chloropyridazin-3(2H)-one (100 mg, 0.77 mmol), 4-methoxyphenylboronic acid (230 mg, 1.53 mmol), dioxane (3 ml), 2M aqueous sodium carbonate solution (1 ml) and [1,1′-bis(diphenylphosphino)ferrocene] dichloropalladium (20 mg) were irradiated in a microwave reactor at 150° C. for 10 minutes. After cooling to room temperature the mixtures were combined and filtered. The collected solid was washed with water (3 ml), ethyl acetate (5 ml) and ether (5 ml), then dried to give the title compound (724 mg, 93%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93%

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